4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine, 1-methoxyethyl bromide, and o-toluidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under reflux conditions.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to an industrial scale while optimizing reaction conditions for higher yields and cost-effectiveness.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and safety.
Automation: Implementing automated processes for precise control over reaction parameters and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or other biomolecules to exert its effects.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1-methoxyethyl)-6-phenylpyrimidine: Similar structure but with a phenyl group instead of an o-tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine: Similar structure but with an m-tolyl group instead of an o-tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(p-tolyl)pyrimidine: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C14H15ClN2O |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
4-chloro-2-(1-methoxyethyl)-6-(2-methylphenyl)pyrimidine |
InChI |
InChI=1S/C14H15ClN2O/c1-9-6-4-5-7-11(9)12-8-13(15)17-14(16-12)10(2)18-3/h4-8,10H,1-3H3 |
InChI Key |
AGDUOXXNPWCESH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)C(C)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.